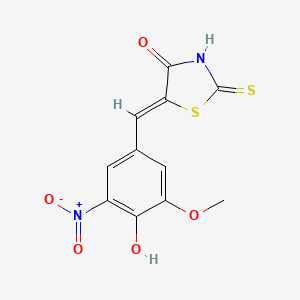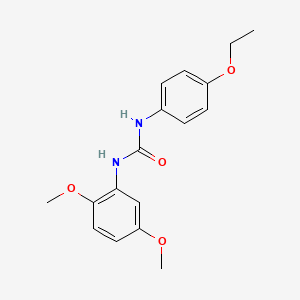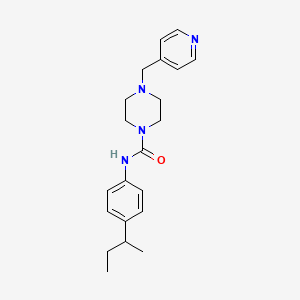![molecular formula C14H21N3O4S B4711651 2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B4711651.png)
2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide
説明
2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to chromatin condensation and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide exerts its anti-cancer effects by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This can result in the induction of cell cycle arrest and apoptosis in cancer cells. This compound also affects non-histone proteins, such as transcription factors and chaperones, which can further contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory, anti-fibrotic, and neuroprotective effects. This compound has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of 2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide is its selectivity for HDAC inhibition, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties and can be administered orally. However, like all experimental drugs, this compound has limitations. It can be toxic at high doses and can have variable effects depending on the cancer cell type and genetic background.
将来の方向性
There are many potential future directions for research on 2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of this compound.
科学的研究の応用
2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c18-14(12-17-8-10-21-11-9-17)15-6-7-16-22(19,20)13-4-2-1-3-5-13/h1-5,16H,6-12H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWNUPZBJFRMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4711573.png)
![1-[2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4711584.png)

![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711599.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4711614.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4711619.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4711626.png)
![3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4711633.png)


![1-(4-chlorophenyl)-2-{[4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711659.png)
![methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4711667.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B4711683.png)